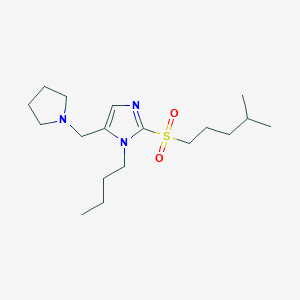![molecular formula C16H21N3O4 B4258850 (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4258850.png)
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
概要
説明
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique hexahydropyrrolo[3,4-c]pyrrole structure, which is a bicyclic system containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves multiple steps. One common method includes the reaction of a suitable hexahydropyrrolo[3,4-c]pyrrole precursor with 3-methoxybenzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the required quality standards .
化学反応の分析
Types of Reactions
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .
Medicine
In medicine, (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or pathways involved in disease processes .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings .
作用機序
The mechanism of action of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. This interaction can lead to changes in cellular processes and ultimately influence the physiological response .
類似化合物との比較
Similar Compounds
- (3aS,6aS)-2-{[(3-chlorobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**
- (3aS,6aS)-2-{[(3-fluorobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**
- (3aS,6aS)-2-{[(3-bromobenzyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid**
Uniqueness
The uniqueness of (3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid lies in its methoxybenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .
特性
IUPAC Name |
(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-13-4-2-3-11(5-13)6-18-15(22)19-8-12-7-17-9-16(12,10-19)14(20)21/h2-5,12,17H,6-10H2,1H3,(H,18,22)(H,20,21)/t12-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGDZUONCKCRF-LRDDRELGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CC3CNCC3(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNC(=O)N2C[C@@H]3CNC[C@@]3(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B4258767.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B4258776.png)
![5-propyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine](/img/structure/B4258780.png)
![methyl 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4258794.png)
![N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]propan-1-amine](/img/structure/B4258801.png)
![2-(3-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}piperidin-1-yl)acetamide](/img/structure/B4258818.png)
![5-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]quinoline](/img/structure/B4258824.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B4258827.png)
![3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide](/img/structure/B4258829.png)
![N-cyclohexyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4258830.png)
![3-[3-({[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B4258837.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-5-methoxy-2-furamide](/img/structure/B4258861.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4258873.png)
